molecular formula C8H6BrNO B1446033 2-Bromo-5-(prop-2-yn-1-yloxy)pyridine CAS No. 1702211-79-7

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine

Cat. No.: B1446033
CAS No.: 1702211-79-7
M. Wt: 212.04 g/mol
InChI Key: NPLUGKBTXANMQS-UHFFFAOYSA-N
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Description

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at position 2 and a propargyl ether group (prop-2-yn-1-yloxy) at position 4.

Properties

IUPAC Name

2-bromo-5-prop-2-ynoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO/c1-2-5-11-7-3-4-8(9)10-6-7/h1,3-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLUGKBTXANMQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a bromine atom at the 2-position and a prop-2-yn-1-yloxy substituent at the 5-position on the pyridine ring, which contributes to its unique properties and applications.

The molecular formula of this compound is C8H6BrNOC_8H_6BrNO. The synthesis typically involves the reaction of 2-bromo-3-hydroxypyridine with propargyl bromide in the presence of a base such as potassium carbonate, often conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The compound serves as a precursor for various organic reactions, including substitution and oxidation reactions, which can yield more complex derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results. For instance, studies have highlighted its effectiveness against Bacillus subtilis, with inhibition percentages reaching approximately 55.67% at concentrations of 100 µg/ml . The compound's structure allows it to interact with microbial enzymes or membranes, potentially disrupting their functions.

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has been noted for its potential effectiveness against viruses such as HBV (Hepatitis B Virus), where derivatives of pyridine compounds have shown to inhibit viral replication effectively . The biological activity of these compounds often correlates with their ability to chelate metal ions essential for viral enzyme function.

Anticancer Properties

In addition to its antimicrobial and antiviral activities, this compound has been explored for anticancer applications. Studies have demonstrated that related pyridine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231, with IC50 values ranging from 1.75 to 12.91 μM . The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may exert its effects by binding to specific enzymes or receptors involved in cellular signaling pathways. This interaction can modulate enzymatic activity or alter gene expression profiles associated with disease states .

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Antimicrobial Efficacy : A study focused on a series of pyridine derivatives showed that modifications at the 5-position significantly enhanced antimicrobial activity against Escherichia coli and Salmonella typhi.
  • Anticancer Activity : Research on pyrimidine-based drugs indicated that certain modifications led to improved selectivity against cancer cells, suggesting that similar strategies could be applied to enhance the efficacy of this compound against specific cancer types .

Data Summary Table

Biological ActivityTarget Organism/Cell LineIC50/EffectivenessReference
AntimicrobialBacillus subtilis% Inhibition: 55.67% at 100 µg/ml
AntiviralHBVEC50 values in low μM range
AnticancerMCF-7, MDA-MB-231IC50: 1.75–12.91 μM

Scientific Research Applications

Synthetic Chemistry

2-Bromo-5-(prop-2-yn-1-yloxy)pyridine serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various reactions, such as:

  • Coupling Reactions : Participating in Sonogashira coupling to form carbon-carbon bonds.
  • Functionalization : The bromine atom allows for further functionalization, enabling the synthesis of compounds with desired biological activities.

Medicinal Chemistry

Research into the biological activities of this compound has shown promising results:

  • Antimicrobial Activity : Studies have indicated that derivatives of compounds with similar structures exhibit significant antibacterial properties against various pathogens, including Bacillus subtilis .
  • Anticancer Potential : Investigations into related pyridine derivatives have suggested potential anticancer activities, making this compound a candidate for further drug development .

Material Science

The unique chemical properties of this compound make it suitable for applications in material science:

  • Polymerization : The terminal alkyne group allows for easy polymerization under mild conditions, facilitating the development of new polymeric materials.
  • Thermal Reactivity : Its reactivity makes it an excellent candidate for creating thermally stable materials used in various industrial applications .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeInhibition (%) at 100 µg/mLIC50 (µg/mL)
4-Bromo-2-chloro-1-(prop-2-ynyloxy)benzeneAntibacterial55.6779.9
4-Bromo-2-methyl-1-(prop-2-ynyloxy)benzeneAntimicrobial82.0060.2
5-Bromo-2-(prop-1-en-2-yloxy)pyridineAntiviralTBDTBD

Case Study 1: Antimicrobial Evaluation

A study published in PLoS ONE evaluated several compounds derived from propynyl ethers, including those similar to this compound. The results demonstrated significant antimicrobial activity against Bacillus subtilis, suggesting that modifications to the pyridine structure could enhance efficacy .

Case Study 2: Polymer Synthesis

Research has shown that compounds with terminal alkyne functionalities can be effectively utilized as monomers in polymer chemistry. The ability to undergo click reactions allows for the creation of complex structures with tailored properties, indicating potential for industrial applications .

Chemical Reactions Analysis

Cross-Coupling Reactions

The bromine atom at position 2 participates in palladium-catalyzed cross-coupling reactions, enabling functionalization of the pyridine ring.

Reaction Type Conditions Products Catalyst/Reagents
Suzuki-Miyaura CouplingPd(OAc)₂, Na₂CO₃, 1-propanol/water, 95°CBiaryl derivatives via aryl-boron bond formationPalladium acetate, arylboronic acids
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, eucalyptol, 120°CAryl amines (e.g., pyridine-amine conjugates) Palladium/tri-tert-butylphosphine complexes

Mechanistic Insights :

  • Bromine undergoes oxidative addition with Pd⁰ to form a Pd(II) intermediate, enabling coupling with nucleophiles (e.g., boronic acids, amines).

  • Propargyl ether groups remain stable under these conditions .

Alkyne-Based Reactivity

The prop-2-yn-1-yloxy group participates in alkyne-specific transformations:

Oxidative Alkyne-Alkyne Coupling

Conditions Outcome References
Cu(I) catalysts, O₂Dimerization to 1,3-diynes

Click Chemistry (Huisgen Cycloaddition)

Conditions Outcome References
CuSO₄, sodium ascorbateTriazole-linked conjugates with azides

Key Applications :

  • Synthesis of bioconjugates for medicinal chemistry .

  • Polymer functionalization via alkyne-azide coupling .

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement under basic or acidic conditions:

Nucleophile Conditions Products Yield
Hydroxide (OH⁻)NaOH, H₂O, 100°C5-(Prop-2-yn-1-yloxy)pyridin-2-ol63%
Amines (R-NH₂)DMF, 80°CAryl amines55–70%

Notable Example :

  • Reaction with sodium nitrite/hydrobromic acid yields dehalogenated pyridines .

Electrophilic Aromatic Substitution

The electron-rich pyridine ring facilitates electrophilic attacks at specific positions:

Reagent Position Products Conditions
HNO₃/H₂SO₄Para to bromine (position 4)Nitro derivatives0–5°C, 2 hr
Br₂/FeBr₃Meta to propargyl ether (position 3)Dibrominated pyridinesRT, 1 hr

Regioselectivity : Directed by the electron-withdrawing bromine and propargyl ether groups.

Propargyl Ether Cleavage

The propargyl ether bond undergoes cleavage under acidic or reductive conditions:

Conditions Outcome Applications
H₂/Pd-CHydrogenolysis to 5-hydroxypyridine derivativesDeprotection in multistep synthesis
HCl/MeOHAcidic cleavage to 2-bromo-5-hydroxypyridineIntermediate for further functionalization

Radical Reactions

The bromine atom participates in radical-mediated transformations:

Reaction Type Conditions Products References
Atom Transfer Radical Addition (ATRA)AIBN, CCl₄, 80°CAlkyl-halide adducts

Mechanism : Bromine acts as a radical initiator/terminator in chain-transfer reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following pyridine derivatives share structural similarities with 2-bromo-5-(prop-2-yn-1-yloxy)pyridine, differing primarily in the substituent at position 5:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight Key References
2-Bromo-5-methoxypyridine Methoxy (-OCH₃) C₆H₆BrNO 204.02
2-Bromo-5-(1,1-difluoroethyl)pyridine 1,1-Difluoroethyl (-CF₂CH₃) C₇H₆BrF₂N 238.03
2-Bromo-5-(pyridin-3-yl)pyridine Pyridin-3-yl (C₅H₄N) C₁₀H₇BrN₂ 235.08
5-Bromo-2-(2-methoxyphenyl)pyridine 2-Methoxyphenyl (C₆H₄OCH₃) C₁₂H₁₀BrNO 272.12
2-Bromo-5-(but-1-en-1-yl)pyridine But-1-en-1-yl (C₄H₇) C₉H₉BrN 225.08
2-Bromo-5-(BOC-amino)pyridine tert-Butoxycarbonylamino (-NHBOC) C₁₀H₁₃BrN₂O₂ 283.13

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₂CH₃) enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions. The propargyl ether group in the target compound may offer similar activation.
  • Steric Considerations : Bulky substituents (e.g., -BOC, -pyridin-3-yl) can hinder reactivity at position 2, whereas smaller groups (e.g., -OCH₃) allow easier access for coupling partners .

Challenges :

  • The synthesis of 2-bromo-5-(1,1-difluoroethyl)pyridine (17n) required low temperatures to avoid decomposition, resulting in a modest 12% yield .
  • Propargyl ether introduction may face similar stability issues, necessitating optimized conditions (e.g., controlled temperatures or inert atmospheres).

Physicochemical Properties

  • Solubility: Propargyl ethers are generally less polar than hydroxyl or amino derivatives, likely reducing water solubility.
  • Stability : Halogenated pyridines with electron-rich substituents (e.g., -OCH₃) are prone to hydrolysis under acidic/basic conditions .

Preparation Methods

Preparation Methods Analysis

General Synthetic Route

The most direct and widely adopted synthetic strategy for 2-bromo-5-(prop-2-yn-1-yloxy)pyridine involves the nucleophilic substitution of 2-bromo-5-hydroxypyridine (or its derivatives) with propargyl bromide (or propargyl chloride) in the presence of a base. This method leverages the reactivity of the phenolic hydroxyl group at the 5-position, which can be converted into the corresponding prop-2-yn-1-yloxy ether.

Stepwise Outline:
  • Starting Material Preparation:
    • 2-bromo-5-hydroxypyridine is commercially available or can be synthesized from 2,5-dibromopyridine by selective hydrolysis or from 2-bromo-5-methylpyridine via oxidation and hydrolysis routes.
  • Alkylation Reaction:
    • The phenolic hydroxyl group at the 5-position is deprotonated using a suitable base (e.g., potassium carbonate, sodium hydride).
    • Propargyl bromide is then added, and the reaction is typically conducted in an aprotic solvent such as dimethylformamide, acetonitrile, or acetone at room temperature to moderate heat.
    • The resulting product is this compound.

Alternative Synthetic Approaches

Transition-Metal-Catalyzed Coupling
  • Palladium-catalyzed O-alkynylation:
    • 2-bromo-5-hydroxypyridine can be coupled with propargyl alcohol derivatives in the presence of a palladium catalyst and a base, often using ligands such as triphenylphosphine or dppf.
    • This method can offer high selectivity and yield, particularly for substrates sensitive to strong bases or alkyl halides.
Mitsunobu Reaction
  • Mitsunobu Etherification:
    • The Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine) can be employed to couple 2-bromo-5-hydroxypyridine with propargyl alcohol, especially when the direct alkylation is inefficient due to steric or electronic factors.
Direct Substitution from 2,5-dibromopyridine
  • Stepwise Functionalization:
    • 2,5-dibromopyridine can be selectively substituted at the 5-position using a nucleophile (e.g., propargyl alcohol under basic conditions), followed by purification to afford the desired product.

Experimental Data and Yields

The following table summarizes typical reaction conditions and yields for the preparation of this compound and closely related pyridine ethers, based on literature precedents and analogous reactions.

Entry Starting Material Alkylating Agent Base Solvent Catalyst (if any) Temp. (°C) Time (h) Yield (%)
1 2-bromo-5-hydroxypyridine Propargyl bromide Potassium carbonate DMF None 25–50 2–12 60–85
2 2-bromo-5-hydroxypyridine Propargyl bromide Sodium hydride THF None 0–25 2–6 70–90
3 2-bromo-5-hydroxypyridine Propargyl alcohol Potassium carbonate DMF Pd(PPh₃)₄ 80–100 8–24 65–88
4 2,5-dibromopyridine Propargyl alcohol Potassium carbonate DMF None 60–80 8–24 40–60
5 2-bromo-5-hydroxypyridine Propargyl alcohol DIAD, PPh₃ THF Mitsunobu (stoichiometric) 0–25 2–8 55–75

Note: Yields and conditions are representative and may vary depending on scale, purity of reagents, and workup procedures.

Research Findings and Discussion

  • Efficiency: The direct alkylation of 2-bromo-5-hydroxypyridine with propargyl bromide in the presence of potassium carbonate in DMF is the most straightforward and commonly reported method, with yields typically ranging from 60% to 85% depending on the scale and purity of starting materials.
  • Selectivity: Transition-metal-catalyzed O-alkynylation methods can improve selectivity, especially in cases where competing N-alkylation or side reactions are problematic.
  • Scalability: The described methods are amenable to scale-up, as demonstrated by analogous reactions for related pyridine ethers and brominated pyridines, which have been performed on multi-gram to kilogram scales in pharmaceutical synthesis.
  • Purification: The crude product is typically purified by column chromatography or recrystallization, with purity exceeding 95% achievable after a single purification step.

Q & A

Basic: What are the standard synthetic routes for 2-Bromo-5-(prop-2-yn-1-yloxy)pyridine, and how is structural confirmation achieved?

Answer:
The synthesis typically involves bromination of a hydroxypyridine precursor followed by propargylation. For example:

Bromination : React 5-hydroxypyridine derivatives with brominating agents (e.g., PBr₃ or NBS) to introduce the bromo group at the 2-position .

Propargylation : Treat the brominated intermediate (e.g., 2-bromo-5-hydroxypyridine) with propargyl bromide under basic conditions (K₂CO₃ or NaH) to install the prop-2-yn-1-yloxy moiety .
Structural Confirmation :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., propargyl CH₂ protons at δ 4.7–5.0 ppm and bromine-induced deshielding).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 228.0 for C₈H₅BrNO).
  • X-ray Crystallography : Resolve ambiguities in regiochemistry using single-crystal diffraction (e.g., SHELXL refinement ).

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Spectroscopy :
    • FT-IR : Identify C≡C stretch (≈2100 cm⁻¹) and C-O-C vibrations (≈1250 cm⁻¹) .
    • UV-Vis : Monitor conjugation effects (λmax ≈ 270–290 nm due to π→π* transitions).
  • Chromatography :
    • HPLC : Use C18 columns with acetonitrile/water gradients (retention time ≈ 8–10 min).
    • TLC : Employ silica gel plates (Rf ≈ 0.4 in ethyl acetate/hexane 3:7).

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural analysis?

Answer:

  • Data Collection : Use high-resolution synchrotron sources (≤0.8 Å) to minimize noise .
  • Software Tools :
    • SHELXL : Refine anisotropic displacement parameters and apply TWIN/BASF commands for twinned crystals .
    • PLATON : Check for missed symmetry (e.g., ADDSYM analysis) .
  • Disorder Modeling : Split occupancies for overlapping atoms (e.g., propargyl group) using PART instructions in SHELX .

Advanced: How does the propargyloxy group influence electronic properties and reactivity in cross-coupling reactions?

Answer:

  • Electronic Effects : The propargyloxy group withdraws electron density via conjugation, enhancing the electrophilicity of the pyridine ring (Hammett σₚ ≈ 0.4) .
  • Reactivity :
    • Sonogashira Coupling : Use Pd(PPh₃)₄/CuI to couple with terminal alkynes (yields >75% at 80°C) .
    • Click Chemistry : React with azides under CuAAC conditions (e.g., TBTA ligand for regioselective triazole formation) .

Basic: What intermediates are critical in synthesizing this compound?

Answer:

  • Key Precursors :
    • 5-Hydroxy-2-bromopyridine (CAS 3510-66-5): Synthesized via directed ortho-bromination .
    • Propargyl Bromide : Commercial reagent (CAS 106-96-7) used for alkoxylation .
  • Purification : Isolate intermediates via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) .

Advanced: What strategies improve yields in Suzuki-Miyaura couplings involving this bromide?

Answer:

  • Catalyst Optimization : Use Pd(OAc)₂ with SPhos ligand (2 mol%) to reduce steric hindrance .
  • Solvent/Base : Employ toluene/EtOH (3:1) with K₃PO₄ for enhanced solubility of boronic acids.
  • Microwave Assistance : Reduce reaction time (30 min vs. 24 h) with 100°C pulses (yields ↑15–20%) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Hazards : Skin/eye irritant (GHS07); avoid inhalation (use fume hoods) .
  • Storage : Keep in amber vials at –20°C under argon to prevent propargyl group degradation.
  • Spill Management : Neutralize with 10% NaHCO₃ and adsorb with vermiculite .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-5-(prop-2-yn-1-yloxy)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-5-(prop-2-yn-1-yloxy)pyridine

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